

Validation of DFT Calculations for Ca(BH₄)₂: A Comparative Technical Guide

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Compound of Interest

Compound Name: Calcium boranuide

Cat. No.: B1233779

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Executive Summary: The Role of DFT in Calcium Borohydride Research

Calcium Borohydride (

) represents a high-capacity hydrogen storage material (11.6 wt%

) that theoretically exceeds the U.S. DOE targets. However, its complex decomposition pathways and polymorphism present significant characterization challenges.

This guide objectively compares Density Functional Theory (DFT) methodologies against Experimental Benchmarks (XRD, DSC, Raman/Neutron Scattering). It serves as a validation protocol for researchers using computational tools to predict structural stability, thermodynamics, and vibrational properties, ensuring that theoretical models align with physical reality.

Methodological Comparison: DFT vs. Experimental Benchmarks

In the context of

, the "Product" is the Computational Model (specifically PBE/GGA functionals), and the "Alternatives" are the experimental observables. The goal is to validate where the model succeeds and where it requires correction (e.g., dispersion forces).

Table 1: Comparative Performance Matrix (DFT vs. Experiment)

Feature	DFT Methodology (Standard PBE/GGA)	Experimental Benchmark	Validation Status
Crystal Structure (-phase)	Space Group F2dd (or Fddd); Lattice relaxed at 0K.	Synchrotron XRD (298K); Space Group F2dd.	High Accuracy. DFT lattice parameters typically within 1-2% of Exp.
Crystal Structure (-phase)	Space Group P-4 (favored by ~15 kJ/mol over P42nm).	Neutron Diffraction (480K); Space Group P-4.	Validated. DFT correctly predicts the energetic preference for P-4.
Decomposition Enthalpy ()	32 kJ/mol (Reaction to); 56 kJ/mol (Reaction to).[1]	40 - 87 kJ/mol (Range depends on kinetics/pathway).	Complex. DFT predicts thermodynamic ground state (); Exp often yields kinetic products (or).
Vibrational Spectroscopy	Harmonic approx. (Phonon DOS); Static lattice.	Raman/IR & Inelastic Neutron Scattering (QENS).	Moderate. Good for peak positions; fails to capture high-T reorientational disorder without MD.
Band Gap	~5.54 eV (PBE often underestimates).	Optical Absorption / Diffuse Reflectance.	Qualitative. DFT confirms insulating nature but requires Hybrid functionals (HSE06) for accurate gap values.

Detailed Validation Protocols

- -Phase (Exp):

Å,

Å,

Å.

- -Phase (DFT-PBE):

Å,

Å,

Å (Typical values showing slight underestimation or good agreement).

Protocol B: Thermodynamic Validation (Decomposition Pathways)

Objective: Validate the reaction enthalpy to distinguish between thermodynamic minima and kinetic traps.

The Discrepancy: Experimental DSC often shows a decomposition enthalpy of ~87 kJ/mol, while DFT predicts 32 kJ/mol for the reaction to

.

- Explanation: The DFT value (32 kJ/mol) corresponds to the formation of stable

(Reaction 1). The Experimental value often reflects the formation of amorphous Boron

(Reaction 2) or intermediate closo-boranes (

) due to the high kinetic barrier of forming the rigid

lattice.

Validation Steps:

- Calculate Total Energies (

): Compute

for

,

,

,

, and

.

- Compute Reaction Enthalpy (

):

- Reaction 1 (Stable):

[1][2][3]

- Reaction 2 (Metastable):

[1]

- Zero-Point Energy (ZPE) Correction:

.

- Note: ZPE is critical for hydrogen-containing materials.

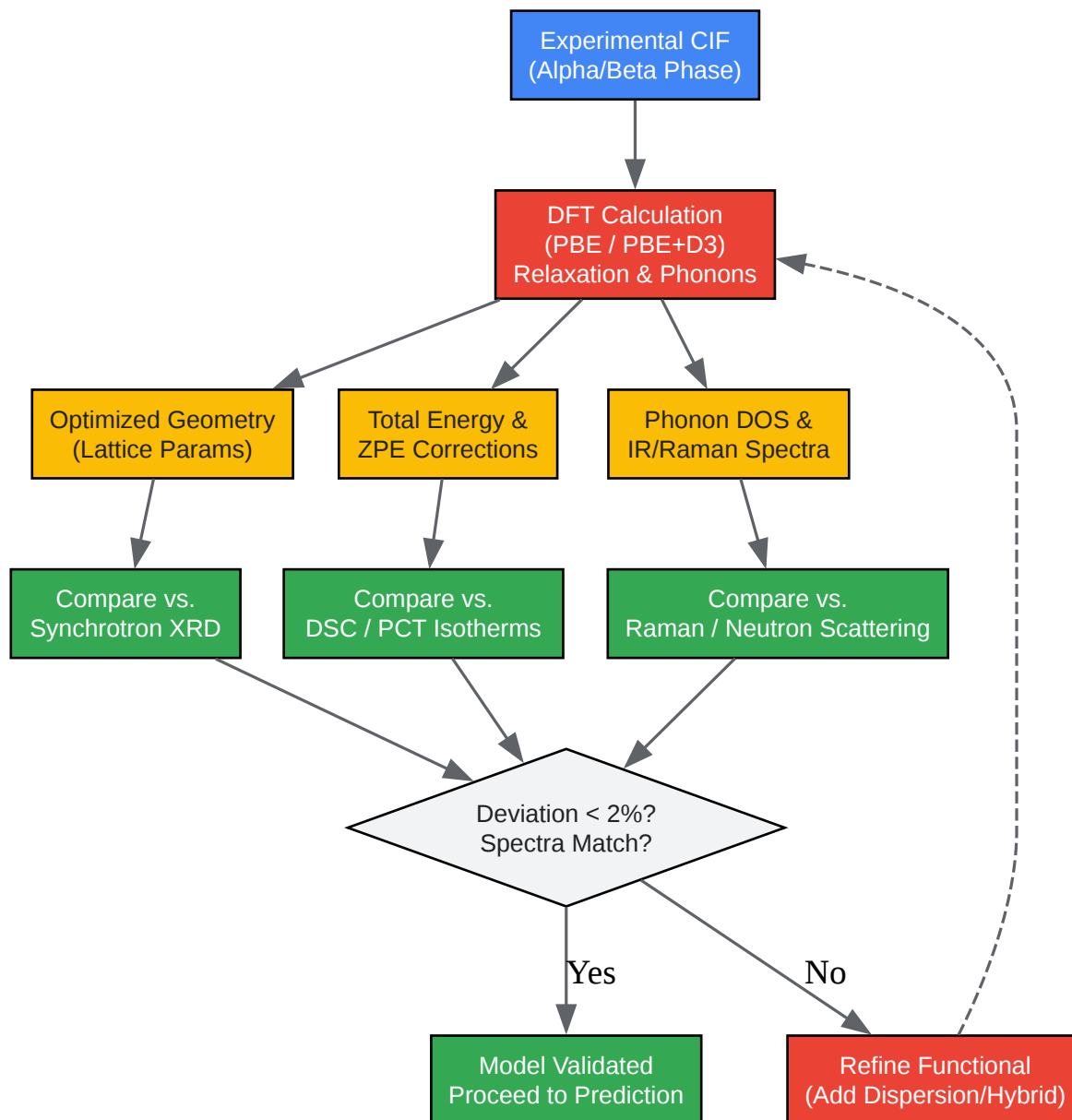
- Compare: Match the calculated

of Reaction 2 (approx. 56 kJ/mol) with lower-temperature experimental data, and Reaction 1 (32 kJ/mol) with high-temperature/equilibrium data.

Visualization of Pathways and Workflows

Diagram 1: DFT Validation Workflow

This diagram illustrates the logical flow for validating a computational model against experimental data for

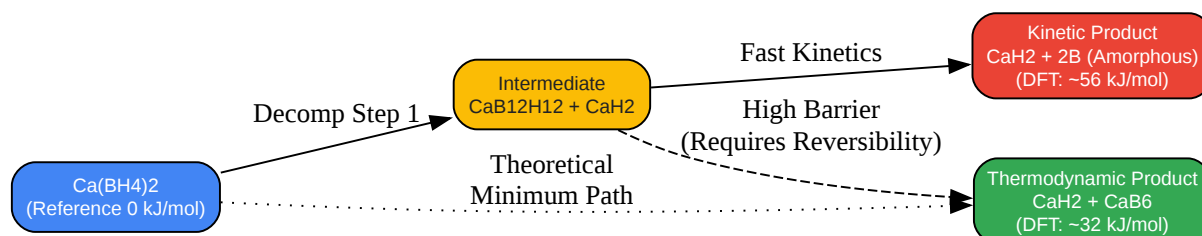


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Caption: Workflow for iterative validation of DFT parameters against structural, thermodynamic, and vibrational benchmarks.

Diagram 2: Decomposition Energy Landscape

This diagram visualizes the enthalpy differences between the thermodynamic ground state (predicted by DFT) and the kinetically observed products.



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Caption: Comparison of DFT-calculated reaction enthalpies for competing decomposition pathways.

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